molecular formula C17H19NO3S2 B2690194 3-(benzylsulfonyl)-N-(4-(methylthio)phenyl)propanamide CAS No. 923449-05-2

3-(benzylsulfonyl)-N-(4-(methylthio)phenyl)propanamide

Cat. No.: B2690194
CAS No.: 923449-05-2
M. Wt: 349.46
InChI Key: QHRFYZOSJPWWLT-UHFFFAOYSA-N
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Description

3-(benzylsulfonyl)-N-(4-(methylthio)phenyl)propanamide is an organic compound that features a benzylsulfonyl group and a methylthio-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylsulfonyl)-N-(4-(methylthio)phenyl)propanamide typically involves the reaction of benzylsulfonyl chloride with N-(4-(methylthio)phenyl)propanamide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(benzylsulfonyl)-N-(4-(methylthio)phenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzylsulfonyl group can be reduced to a benzylthiol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzylsulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Benzylthiol derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

3-(benzylsulfonyl)-N-(4-(methylthio)phenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(benzylsulfonyl)-N-(4-(methylthio)phenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The methylthio group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(methylthio)phenol: A related compound with a similar methylthio group but lacking the benzylsulfonyl moiety.

    Benzylsulfonyl chloride: A precursor used in the synthesis of 3-(benzylsulfonyl)-N-(4-(methylthio)phenyl)propanamide.

    N-(4-(methylthio)phenyl)propanamide: Another precursor in the synthesis of the target compound.

Uniqueness

This compound is unique due to the presence of both benzylsulfonyl and methylthio groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

3-benzylsulfonyl-N-(4-methylsulfanylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S2/c1-22-16-9-7-15(8-10-16)18-17(19)11-12-23(20,21)13-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRFYZOSJPWWLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)NC(=O)CCS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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